

Methyl 3-fluoro-2-vinylisonicotinate CAS number and database information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-fluoro-2-vinylisonicotinate

Cat. No.: B2579229

[Get Quote](#)

In-depth Technical Guide: Methyl 3-fluoro-2-methylisonicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-methylisonicotinate, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methyl group to the isonicotinate scaffold can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document consolidates available data on its chemical properties, potential synthesis, and the broader context of fluorinated pyridines in drug development.

It is important to note that a thorough search for "Methyl 3-fluoro-2-vinylisonicotinate" did not yield a registered CAS number or any published data. This suggests that the vinyl analog is likely a novel or uncharacterized compound. This guide therefore focuses on the closely related and documented compound, Methyl 3-fluoro-2-methylisonicotinate (CAS No. 1227594-42-4). The structural similarity between the methyl and vinyl groups makes the data presented herein a valuable reference for researchers exploring this chemical space.

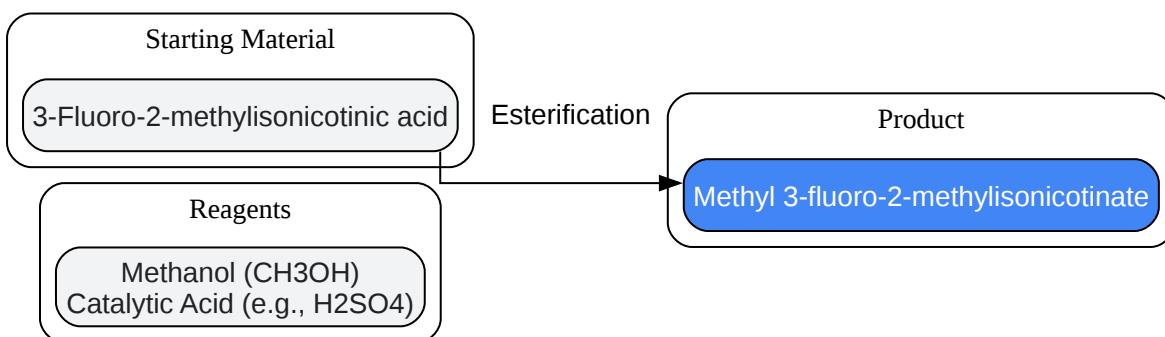
Compound Database Information

A summary of the key identifiers and molecular properties for Methyl 3-fluoro-2-methylisonicotinate is presented below.

Identifier	Value	Reference
CAS Number	1227594-42-4	[1]
Molecular Formula	C8H8FNO2	
Molecular Weight	169.15 g/mol	
IUPAC Name	Methyl 3-fluoro-2-methylpyridine-4-carboxylate	
Canonical SMILES	COC(=O)c1ccnc(c1F)C	

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 3-fluoro-2-methylisonicotinate is not extensively available in the public domain. The following table summarizes available and predicted data for this compound and its precursor, 3-Fluoro-2-methylpyridine.


Property	Methyl 3-fluoro-2-methylisonicotinate	3-Fluoro-2-methylpyridine	Reference
Appearance	Colorless liquid (Predicted)	Colorless liquid	[2]
Purity	≥98% (Typical from suppliers)	≥99.0%	[2]
Molecular Formula	C8H8FNO2	C6H6FN	[2]
Molecular Weight	169.15 g/mol	111.12 g/mol	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 3-fluoro-2-methylisonicotinate is not described in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles and methods for analogous compounds. The synthesis would likely start from a suitable pyridine precursor.

Proposed Synthesis Pathway:

A potential synthetic route could involve the esterification of 3-fluoro-2-methylisonicotinic acid.

[Click to download full resolution via product page](#)

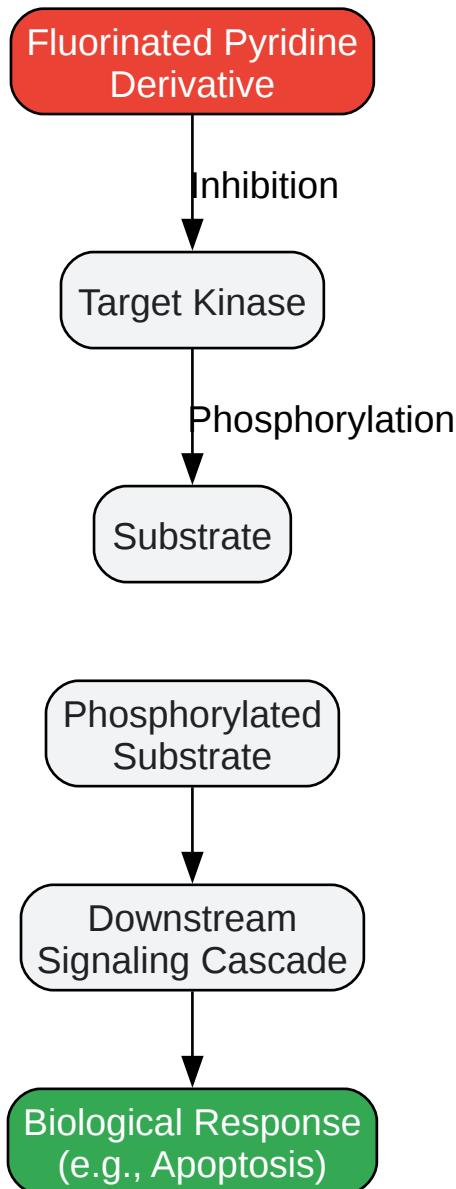
Caption: Proposed synthesis of Methyl 3-fluoro-2-methylisonicotinate.

General Experimental Protocol (Fischer Esterification):

- Reaction Setup: To a solution of 3-fluoro-2-methylisonicotinic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is slowly added.
- Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 3-fluoro-2-methylisonicotinate.

Role in Drug Discovery and Development


Fluorinated pyridine derivatives are of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into a molecule can modulate its biological properties in several ways:

- Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
- Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug candidate.
- Lipophilicity and Bioavailability: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The precursor, 3-Fluoro-2-methylpyridine, is highlighted as a versatile building block in medicinal chemistry for the synthesis of various active pharmaceutical ingredients (APIs).^[2] Its derivatives are utilized to introduce fluorinated pyridine moieties into drug candidates to optimize their pharmacokinetic properties.^[2] While specific biological activities for Methyl 3-fluoro-2-methylisonicotinate have not been reported in the searched literature, its structural features suggest it could be a valuable intermediate for creating novel compounds with potential therapeutic applications. The broader class of fluorinated isatins, which share some structural similarities, have shown a range of biological activities including anticancer and antiphytopathogenic properties.

Potential Signaling Pathway Involvement:

Given that many pyridine-based compounds are kinase inhibitors, it is plausible that derivatives of Methyl 3-fluoro-2-methylisonicotinate could be investigated for their role in cell signaling pathways related to cell proliferation, differentiation, and apoptosis.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1227594-42-4|Methyl 3-fluoro-2-methylisonicotinate|BLD Pharm [bldpharm.com]

- 2. nbino.com [nbino.com]
- To cite this document: BenchChem. [Methyl 3-fluoro-2-vinylisonicotinate CAS number and database information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2579229#methyl-3-fluoro-2-vinylisonicotinate-cas-number-and-database-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com